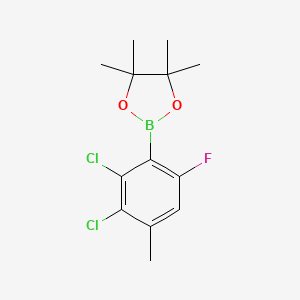

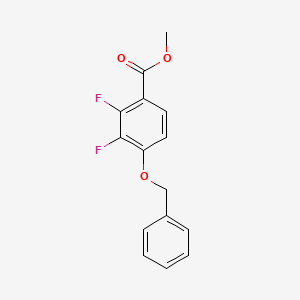

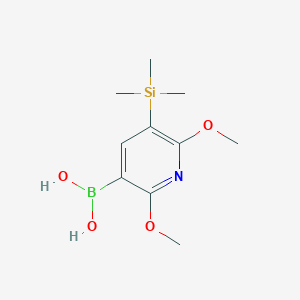

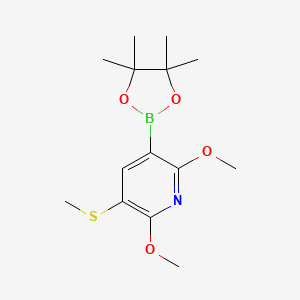

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are used in various chemical transformations including oxidations, aminations, halogenations, and C–C-bond-formations .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can undergo functionalizing deboronation, a process that is well developed and has many protocols . Protodeboronation, on the other hand, is not as well developed .Scientific Research Applications

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester has been used in a variety of scientific research applications, including the study of enzymes, proteins, and carbohydrates. It has been used in the synthesis of various compounds, including drugs and other biologically active molecules. In addition, this compound has been used in the study of the structure and function of DNA and other biomolecules. It has also been used to study the interactions between different molecules, such as those involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester is not fully understood. However, it is believed that this compound is able to interact with various biomolecules due to its chlorine atom and ethoxy group. These interactions can lead to a variety of different reactions, including the formation of new compounds and the inhibition of enzymes.

Biochemical and Physiological Effects

This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including those involved in metabolic pathways. In addition, this compound has been shown to affect the expression of genes, as well as the transport of molecules across cellular membranes.

Advantages and Limitations for Lab Experiments

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize in a variety of concentrations. In addition, this compound is relatively non-toxic and can be used in a variety of biological experiments. However, this compound also has some limitations. It is relatively expensive, and it can be difficult to synthesize in large quantities.

Future Directions

There are a variety of potential future directions for 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester. One potential direction is the development of new synthetic methods for the synthesis of this compound. This could allow for the production of this compound in larger quantities and at lower costs. In addition, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in drug development and other areas of scientific research. Finally, further research could be conducted on the mechanism of action of this compound and its interactions with various biomolecules.

Synthesis Methods

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester can be synthesized by a variety of different methods, including the use of boronic acid, aldehydes, and esters. One of the most common methods involves the reaction between phenylboronic acid and an aldehyde in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is this compound. This method is relatively straightforward and has been used to synthesize this compound in a variety of different concentrations.

Safety and Hazards

While specific safety and hazard information for 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester is not available, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with palladium catalysts during the transmetalation step of the Suzuki–Miyaura reaction, facilitating the formation of new carbon-carbon bonds. Additionally, this compound can undergo protodeboronation, a process that involves the removal of the boron moiety, further expanding its utility in synthetic chemistry .

Cellular Effects

For instance, boronic esters have been shown to interact with reactive oxygen species (ROS), leading to changes in cellular metabolism and oxidative stress responses

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. In the context of Suzuki–Miyaura coupling reactions, this compound binds to palladium catalysts, facilitating the transmetalation process that leads to the formation of new carbon-carbon bonds . Additionally, the protodeboronation of this compound involves a radical mechanism, where the boron moiety is removed, allowing for further functionalization of the molecule .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. This compound is known for its stability under standard storage conditions, typically at -20°C

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic esters can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic esters are known to participate in various metabolic processes, including oxidation and conjugation reactions

Transport and Distribution

Boronic esters are generally known to interact with various transporters and binding proteins, influencing their localization and accumulation within cells

properties

IUPAC Name |

2-(5-chloro-4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClFO3/c1-6-18-12-8-11(17)9(7-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOJQZBOSUXGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.